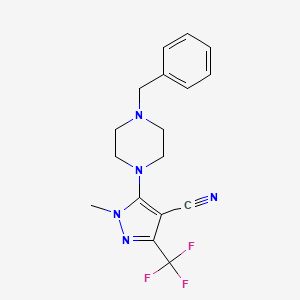

5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a trifluoromethyl group, and a pyrazole ring with a carbonitrile substituent

Wirkmechanismus

Target of Action

It is related to benzylpiperazine (bzp), a central nervous system (cns) stimulant . BZP has been found to have around 10% of the potency of d-amphetamine .

Mode of Action

It is known that bzp, a related compound, acts as a cns stimulant . This suggests that 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile may also interact with the CNS, possibly affecting neurotransmitter levels or receptor activity.

Biochemical Pathways

Given its relation to bzp, it may influence pathways related to neurotransmitter synthesis, release, or reuptake in the cns .

Pharmacokinetics

It is known that after a dose of bzp, the mean blood concentration in human volunteers reached a peak after 65 hours . This suggests that the compound may have similar ADME (absorption, distribution, metabolism, and excretion) properties.

Result of Action

It is known that bzp increases pulse rate, blood pressure (systolic and diastolic), and pupillary dilation . This suggests that this compound may have similar physiological effects.

Vorbereitungsmethoden

The synthesis of 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Attachment of the benzylpiperazine moiety: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction between a benzyl halide and piperazine.

Formation of the carbonitrile group: The carbonitrile group is typically introduced via a dehydration reaction of an amide or an aldoxime precursor.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperazine moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonitrile group to yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which can be facilitated by acidic or basic catalysts.

Wissenschaftliche Forschungsanwendungen

5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile include:

1-(3-trifluoromethyl-phenyl)piperazine: This compound shares the trifluoromethyl and piperazine moieties but lacks the pyrazole ring and carbonitrile group, resulting in different chemical reactivity and biological activity.

4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound contains a benzylpiperazine moiety but differs in its core structure, leading to distinct applications and properties.

Biologische Aktivität

5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No. 324009-13-4) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F3N5, with a molecular weight of 349.36 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group and a benzylpiperazine moiety, which are significant for its biological activity.

Biological Activity

Recent studies indicate that pyrazole derivatives exhibit a broad spectrum of biological activities:

- Antitumor Activity : Pyrazole derivatives have been investigated for their potential to inhibit tumor growth. For example, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazoles are well-documented. Compounds derived from pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .

- Antimicrobial Properties : Some studies have reported that pyrazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

- Mechanism of Action : The compound's mechanism involves interaction with specific biological targets, including enzymes and receptors involved in inflammation and cancer progression.

- In Vivo Studies : Animal models have demonstrated the compound's efficacy in reducing tumor size and inflammation markers when administered at specific dosages .

- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance overall efficacy against certain diseases, particularly in cancer therapy .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : A study involving human cancer cell lines showed that treatment with this compound resulted in significant apoptosis compared to control groups, suggesting its potential as an anticancer agent.

- Case Study 2 : In an animal model of inflammation, administration of the compound led to a marked reduction in paw edema and inflammatory cytokines, indicating its efficacy as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

5-(4-benzylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5/c1-23-16(14(11-21)15(22-23)17(18,19)20)25-9-7-24(8-10-25)12-13-5-3-2-4-6-13/h2-6H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGHVCYLZYVJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.